m-Cresol compd. with p-cresol (2:1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

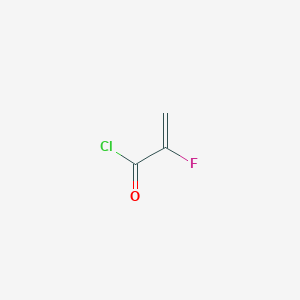

M-Cresol compd. with p-cresol (2:1) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a mixture of two different types of cresols, which are organic compounds that have a phenol group attached to a methyl group. The m-cresol compd. with p-cresol (2:1) compound has been synthesized using various methods, and has been extensively studied for its potential applications in different fields.

Aplicaciones Científicas De Investigación

Electrochemical Incineration

m-Cresol, along with its isomers, has been studied for electrochemical incineration. A study using a boron-doped diamond (BDD) anode showed effective degradation of m-cresol in aqueous solutions, leading to overall mineralization. This research highlights the potential of electrochemical processes for treating cresol-containing wastewater (Flox et al., 2009).

Mosquito Behavior Influence

In the field of entomology, research has shown that m-cresol, in the presence of p-cresol, acts as a deterrent for the oviposition of Aedes aegypti mosquitoes. This finding suggests potential applications in controlling mosquito breeding and associated diseases (Afify & Galizia, 2014).

Fenton Oxidation Process

The Fenton oxidation process has been utilized for treating wastewater containing cresols, including m-cresol. This method demonstrates high degradation efficiency, suggesting its effectiveness in industrial wastewater treatment (Kavitha & Palanivelu, 2005).

Hydrodeoxygenation Catalysts

Studies on hydrodeoxygenation of m-cresol have explored the role of different catalysts. Research on Pd catalysts supported on SiO2 and ZrO2 shows significant selectivity variations in the hydrodeoxygenation process, indicating the potential for tailored catalyst design for specific chemical reactions (de Souza et al., 2014).

Environmental and Biological Impact

Studies have been conducted on the interaction of m-cresol with biological systems and the environment. One research highlights m-cresol's ability to influence lipid bilayers in membrane models and living neurons, which is crucial in understanding its effects in pharmaceutical formulations (Paiva et al., 2016).

Propiedades

Número CAS |

15831-10-4 |

|---|---|

Nombre del producto |

m-Cresol compd. with p-cresol (2:1) |

Fórmula molecular |

C7H8O CH3C6H4OH C7H8O |

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

3-methylphenol;4-methylphenol |

InChI |

InChI=1S/3C7H8O/c1-6-2-4-7(8)5-3-6;2*1-6-3-2-4-7(8)5-6/h3*2-5,8H,1H3 |

Clave InChI |

RLSSMJSEOOYNOY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC(=CC=C1)O |

SMILES canónico |

CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC(=CC=C1)O |

Punto de ebullición |

397 °F at 760 mm Hg (NTP, 1992) 202.2 °C 202 °C 397°F |

Color/Form |

Colorless, yellowish liquid Colorless to yellow liquid [Note: A solid below 54 degrees F]. Colorless, yellowish or pinkish liquid |

Densidad |

1.0336 at 68 °F (USCG, 1999) d224 1.04 1.034 at 20 °C/4 °C Relative density (water = 1): 1.03 1.028-1.033 1.03 |

Punto de inflamación |

187 °F (NTP, 1992) 187 °F (86 °C) (Closed cup) 86 °C (187 °F) - closed cup 86 °C 187°F |

melting_point |

52.7 °F (NTP, 1992) 11.8 °C Mp 11-12 ° 12.2 °C 11.8°C 11-12 °C 54°F |

Otros números CAS |

108-39-4 |

Descripción física |

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999) Liquid COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54°F.] |

Pictogramas |

Corrosive; Acute Toxic |

Números CAS relacionados |

3019-89-4 (hydrochloride salt) |

Vida útil |

Crystals or liquid darken with exposure to air and light. Stable under recommended storage conditions. |

Solubilidad |

10 to 50 mg/mL at 68° F (NTP, 1992) 22700 mg/L (at 25 °C) 0.21 M 22.7 mg/mL at 25 °C In water, 2.22X10+4 mg/L at 25 °C Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether Miscible with acetone, benzene, carbon tetrachloride Soluble in vegetable oils, glycerin and dilute alkai Solubility in water, g/100ml at 20 °C: 2.4 (moderate) slightly soluble in water; soluble in oils miscible (in ethanol) 2% |

Sinónimos |

3-cresol 3-cresol, calcium salt(1:2) 3-cresol, sodium salt 3-methylphenol m-cresol meta-cresol metacresol |

Densidad de vapor |

3.72 (NTP, 1992) (Relative to Air) 3.72 (Air = 1) Relative vapor density (air = 1): 3.7 |

Presión de vapor |

0.04 mm Hg at 68 °F ; 1 mm Hg at 126° F (NTP, 1992) 0.11 mmHg 0.11 mm Hg at 25 °C Vapor pressure, Pa at 20 °C: 13 (77°F): 0.14 mmHg |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)

![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)